molecular formula C25H24FN3O4S B12132771 (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12132771
M. Wt: 481.5 g/mol
InChI Key: ZTYHWHDFJODOHD-HMAPJEAMSA-N
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Description

The compound (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and fluorobenzyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(4-chlorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(4-bromobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H24FN3O4S/c1-15(2)10-11-33-20-9-6-17(13-21(20)32-3)14-22-24(31)29-25(34-22)27-23(30)19(28-29)12-16-4-7-18(26)8-5-16/h4-9,13-15H,10-12H2,1-3H3/b22-14-

InChI Key

ZTYHWHDFJODOHD-HMAPJEAMSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

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